

Preclinical In Vitro Profile of RAD-150: A Technical Guide

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Compound of Interest				
Compound Name:	RAD-150?			
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: RAD-150, also known as TLB-150, is an investigational compound and is not approved for human consumption. It is intended for research purposes only. The information provided in this document is for informational and educational purposes and is based on preclinical data, much of which is derived from studies on its parent compound, RAD-140.

Introduction

RAD-150 is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered interest within the research community. Structurally, it is the benzoate ester of RAD-140 (Testolone), a well-characterized SARM.[1][2] This chemical modification is purported to enhance the compound's stability, bioavailability, and half-life compared to its parent compound.[1][3] Like other SARMs, RAD-150 is designed to selectively bind to androgen receptors (AR) in specific tissues, primarily muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues, such as the prostate.[4][5] This technical guide provides a comprehensive overview of the available preclinical in vitro data on RAD-150, drawing comparisons with RAD-140 where necessary due to the limited published research specifically on RAD-150.

Mechanism of Action

RAD-150 functions as an agonist of the androgen receptor.[6] Upon binding to the AR, it is believed to induce a conformational change that facilitates the recruitment of coactivator





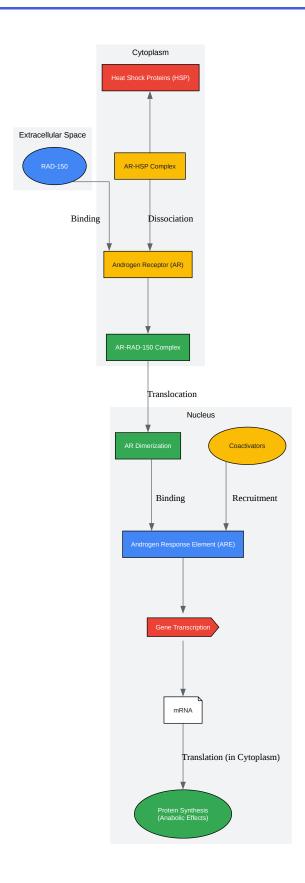


proteins, leading to the modulation of target gene expression. This process is thought to be tissue-selective, meaning the anabolic effects are more pronounced in muscle and bone tissues compared to reproductive organs.[4][5] The esterification of RAD-140 to form RAD-150 may result in a slower, more sustained release and activation of the androgen receptor.[2]

Signaling Pathway

The binding of RAD-150 to the androgen receptor initiates a cascade of intracellular events that ultimately leads to anabolic effects. The generalized signaling pathway is depicted below.





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Caption: Generalized Androgen Receptor Signaling Pathway for RAD-150.



Quantitative In Vitro Data

Direct, peer-reviewed in vitro quantitative data for RAD-150 is scarce. The available information is often from chemical suppliers or inferred from the properties of RAD-140.

Compound	Parameter	Value	Assay/Cell Line	Source
RAD-150	IC50	130 nM	Androgen Receptor Modulation	[7]
RAD-140	Ki	7 nM	Androgen Receptor Binding	[8]
RAD-140	EC50	0.1 nM	C2C12 Osteoblast Differentiation	[8]

Note: The IC50 value for RAD-150 lacks detailed experimental context. The data for RAD-140 is provided for comparative purposes.

Experimental Protocols

Detailed experimental protocols for in vitro studies specifically on RAD-150 have not been published in peer-reviewed literature. However, standard methodologies for evaluating SARMs can be described.

Androgen Receptor Binding Affinity Assay

This assay determines the affinity of a compound for the androgen receptor.

Objective: To determine the inhibitory constant (Ki) of RAD-150 for the androgen receptor.

General Protocol:

 Receptor Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human androgen receptor.

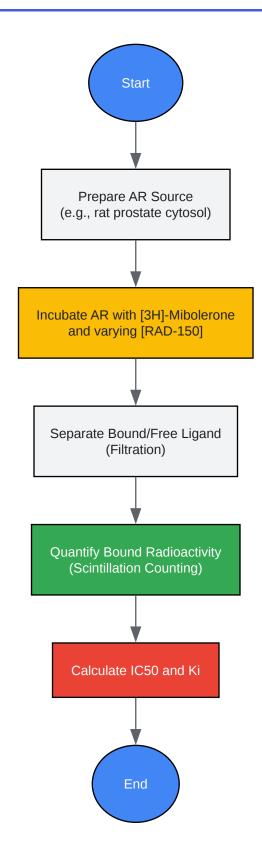






- Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]-mibolerone, is used.
- Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (RAD-150).
- Separation: Bound and free radioligand are separated, often by filtration through a glass fiber filter.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.





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Caption: Workflow for Androgen Receptor Binding Affinity Assay.



Transcriptional Activation (Reporter Gene) Assay

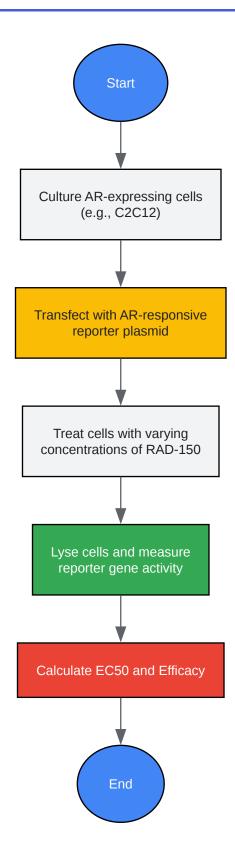
This assay measures the ability of a compound to activate the androgen receptor and induce gene expression.

Objective: To determine the potency (EC50) and efficacy of RAD-150 in activating AR-mediated transcription.

General Protocol:

- Cell Culture: A suitable cell line that expresses the androgen receptor (e.g., C2C12, LNCaP) is cultured.
- Transfection: The cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
- Treatment: The transfected cells are treated with varying concentrations of the test compound (RAD-150).
- Lysis and Assay: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
- Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine potency. Efficacy is determined by the maximal level of reporter gene activation compared to a reference androgen like dihydrotestosterone (DHT).





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Caption: Workflow for Transcriptional Activation (Reporter Gene) Assay.



Summary and Future Directions

RAD-150 is an analogue of RAD-140 with a modification intended to improve its pharmacokinetic profile. Preclinical in vitro data on RAD-150 is currently very limited, with only a single reported IC50 value for androgen receptor modulation.[7] Its mechanism of action is presumed to be similar to other SARMs, involving selective activation of the androgen receptor in anabolic tissues. Due to the lack of dedicated, peer-reviewed studies on RAD-150, much of the understanding of its in vitro activity is extrapolated from its well-studied parent compound, RAD-140.

For a comprehensive understanding of RAD-150's in vitro profile, further research is required to:

- Determine its binding affinity (Ki) for the androgen receptor and its selectivity over other steroid hormone receptors.
- Characterize its potency (EC50) and efficacy in a variety of AR-expressing cell lines relevant to muscle and bone.
- Investigate its effects on downstream signaling pathways and gene expression to confirm its tissue-selective anabolic activity.

Such studies are crucial for validating the therapeutic potential of RAD-150 and differentiating its in vitro pharmacological profile from that of RAD-140 and other SARMs.

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